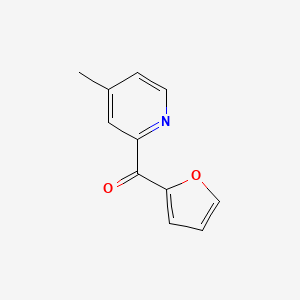

2-(2-Furoyl)-4-methylpyridine

Cat. No. B8401190

M. Wt: 187.19 g/mol

InChI Key: XAKHUCMCOOPZPA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04173705

Procedure details

75 gr of freshly distilled furan dissolved in 180 ml of anhydrous ether are placed in a four-liter reactor and 800 ml of a 1,3 N ethereal solution of freshly prepared butyl-lithium are slowly added under a nitrogen atmosphere, keeping the temperature at -20° C. The reaction mixture is then allowed to reach room temperature, following which it is boiled to reflux for seven hours. It is then cooled to -20° C. and 116 gr of 2-cyano-4-methylpyridine dissolved in one liter of anhydrous benzene are added drop by drop. Upon completion of the addition, the mixture is boiled to reflux for two and a half hours, following which it is cooled and 6 N hydrochloric acid is carefully added until an acid pH is reached. The organic layer is removed by decanting, said layer is washed with 6 N hydrochloric acid, the aqueous layers are collected, the residual ether is removed by distilling and once 100° C. are reached the mixture is boiled to reflux for one and a half hours. Following this, the reactor is cooled externally, 50% sodium hydroxide is added until a basic pH is reached and the resulting solution is extracted with chloroform. After being dried once over anhydrous magnesium sulphate and evaporated to dryness, the organic layer is purified by chromatography on silica gel in a continuous flow column using benzene as eluent, providing 93 gr of 2-(2-furoyl)-4-methylpyridine (II) (Yield 51%). An analytical sample recrystallized from ether has a melting point of 111-2° C. Analysis calculated for C11H9NO2 : C: 70.58; H: 4.81; N: 7.48. Found: C: 70.48; H: 5.11; N: 7.20.

[Compound]

Name

ethereal solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][N:14]=1)#N.Cl.CC[O:23]CC>C1C=CC=CC=1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][N:14]=1)=[O:23]

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

ethereal solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

116 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=NC=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are slowly added under a nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for seven hours

|

|

Duration

|

7 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added drop by drop

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for two and a half hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by decanting

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with 6 N hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layers are collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual ether is removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling and once 100° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for one and a half hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled externally

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

50% sodium hydroxide is added until a basic pH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution is extracted with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After being dried once over anhydrous magnesium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer is purified by chromatography on silica gel in a continuous flow column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=CC=C1)C(=O)C1=NC=CC(=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 93 g | |

| YIELD: PERCENTYIELD | 51% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |